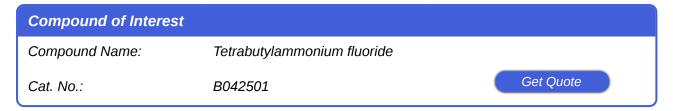


Tetrabutylammonium Fluoride: A Comprehensive Technical Guide for Researchers

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An in-depth examination of the properties, applications, and experimental protocols of **Tetrabutylammonium Fluoride** (TBAF) for professionals in scientific research and drug development.

Tetrabutylammonium fluoride (TBAF) is a quaternary ammonium salt that has established itself as an indispensable reagent in modern organic synthesis. Its utility is primarily centered on its role as a soluble and highly reactive source of the fluoride ion in aprotic organic solvents. This guide provides a detailed overview of the chemical and physical properties of TBAF, its various forms, and its significant applications, with a particular focus on its use in the deprotection of silyl ethers—a critical step in the synthesis of complex molecules, including pharmaceuticals.

Core Properties and CAS Numbers

Tetrabutylammonium fluoride is commercially available in several forms, most commonly as a solution in tetrahydrofuran (THF) or as a hydrate. The presence of water can significantly influence its reactivity. The anhydrous form is particularly reactive but also more challenging to handle due to its hygroscopic nature.

Table 1: CAS Numbers for **Tetrabutylammonium Fluoride** and its Hydrates



Form	CAS Number
Tetrabutylammonium fluoride (Anhydrous)	429-41-4
Tetrabutylammonium fluoride hydrate	22206-57-1
Tetrabutylammonium fluoride trihydrate	87749-50-6

Table 2: Physical and Chemical Properties of **Tetrabutylammonium Fluoride**

Property	Value	Citations
Molecular Formula	C16H36FN	[1][2][3][4]
Molecular Weight	261.46 g/mol (anhydrous basis)	[1][2][5][6][7]
Appearance	Colorless to light yellow hygroscopic crystals or solution.	[1]
Melting Point (trihydrate)	62-63 °C	[1][3][4][5][8]
Density (1.0 M in THF)	~0.903 - 0.953 g/mL at 25 °C	[1][3][9]
Solubility	Miscible with tetrahydrofuran (THF), acetonitrile, and dimethyl sulfoxide (DMSO). Soluble in water.	[1][3][4]
Stability	Sensitive to moisture. Low thermal stability, limiting its use to reactions below 100 °C.	[1][7]
Common Forms	1.0 M solution in THF (often containing ~5 wt.% water), 75 wt.% aqueous solution, or as the trihydrate solid.	[1][7]

Key Applications in Organic Synthesis



The primary application of **tetrabutylammonium fluoride** in organic synthesis is as a reagent for the cleavage of silyl ethers, which are common protecting groups for alcohols. The high affinity of the fluoride ion for silicon drives this reaction. Beyond desilylation, TBAF also serves as a nucleophilic fluorinating agent and a mild, non-nucleophilic base in various organic transformations.[2][3]

Key applications include:

- Deprotection of Silyl Ethers: Efficiently removes a wide range of silyl protecting groups such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) under mild conditions.[2]
- Nucleophilic Fluorination: Introduces fluoride ions into organic molecules, a crucial step in the synthesis of many pharmaceuticals and agrochemicals.[2][3]
- Base-Catalyzed Reactions: Acts as a mild base to promote reactions like aldol condensations and Michael additions.[5]
- Phase-Transfer Catalyst: Facilitates reactions between reactants in different phases.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving **tetrabutylammonium fluoride**.

Protocol 1: General Procedure for TBAF-Mediated Desilylation of a tert-Butyldimethylsilyl (TBS)-Protected Alcohol

This protocol outlines a standard procedure for the removal of a TBS protecting group from an alcohol using a commercially available solution of TBAF in THF.

Materials:

- TBS-protected alcohol
- **Tetrabutylammonium fluoride** (1.0 M solution in THF)



- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄CI) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TBS-protected alcohol (1.0 equivalent) in anhydrous THF to a concentration of 0.1–0.5 M.
- To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.1–1.5 equivalents per silyl group) dropwise.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 30 minutes to several hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x the volume of the aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel if necessary.[2][4]



Protocol 2: Work-up Procedure for Removal of Tetrabutylammonium Salts without Aqueous Extraction

This alternative work-up procedure is particularly useful for polar products that may have significant solubility in the aqueous phase, leading to product loss during extraction.

Materials:

- Reaction mixture from a TBAF-mediated desilylation
- Calcium carbonate (CaCO₃)
- Sulfonic acid resin (e.g., DOWEX 50WX8)
- Methanol (MeOH)
- Celite

Procedure:

- Upon completion of the TBAF-mediated desilylation (as determined by TLC or LC-MS), add calcium carbonate (CaCO₃) and a sulfonic acid resin to the reaction mixture.
- Add methanol to the suspension and stir vigorously for 1 hour at room temperature.
- Filter the mixture through a pad of celite to remove the resin and inorganic salts.
- Thoroughly rinse the flask and the filter cake with methanol.
- Concentrate the combined filtrate under reduced pressure to obtain the crude deprotected product, which will be largely free of tetrabutylammonium salts.[1][6]

Visualizing Experimental Workflows

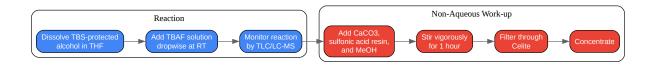
The following diagrams illustrate the logical flow of the experimental protocols described above.





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Caption: Standard experimental workflow for a TBAF-mediated desilylation with aqueous workup.



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Caption: Alternative non-aqueous work-up procedure for TBAF-mediated desilylation.

Safety and Handling

Tetrabutylammonium fluoride is a corrosive substance that can cause severe skin burns and eye damage.[1][7] It is also toxic if swallowed or inhaled.[1] Solutions of TBAF in THF are highly flammable.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. Due to its hygroscopic nature, TBAF should be stored under an inert atmosphere and protected from moisture.[1][9]

Table 3: GHS Hazard Statements for **Tetrabutylammonium Fluoride** Solution in THF



Hazard Code	Statement	Citations
H225	Highly flammable liquid and vapour.	[7]
H314	Causes severe skin burns and eye damage.	[7]
H318	Causes serious eye damage.	[7]
H335	May cause respiratory irritation.	[7]
H351	Suspected of causing cancer.	[7]

In conclusion, **tetrabutylammonium fluoride** is a powerful and versatile reagent with broad applications in organic synthesis, particularly in the context of drug discovery and development. A thorough understanding of its properties, proper handling procedures, and appropriate experimental protocols is essential for its safe and effective use in the laboratory.

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